molecular formula C10H9NO B1265576 1-(1H-indol-5-yl)ethanone CAS No. 53330-94-2

1-(1H-indol-5-yl)ethanone

Cat. No. B1265576
CAS RN: 53330-94-2
M. Wt: 159.18 g/mol
InChI Key: GOFIUEUUROFVMA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(1H-indol-5-yl)ethanone derivatives often involves condensation reactions, utilizing starting materials such as indoles and appropriate acylating agents. For instance, Kumar et al. (2022) synthesized novel 1-(1H-indol-1-yl)ethanone compounds through the condensation of 4-(2-(1H-indol-1-yl)-2-oxoethoxy) benzaldehyde with substituted anilines, highlighting the importance of indole derivatives in medicinal chemistry (Kumar et al., 2022).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the reactivity and interaction of 1-(1H-indol-5-yl)ethanone derivatives. Kukuljan et al. (2016) explored the structural aspects of 1-(5-methyl-1H-indol-6-yl)ethan-1-one through IR, NMR, mass spectroscopy, and single-crystal X-ray diffraction, revealing how molecular architecture influences its chemical behavior and interaction patterns (Kukuljan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of 1-(1H-indol-5-yl)ethanone derivatives allows for a wide range of transformations, pivotal for synthesizing pharmacologically active compounds. Mosslemin and Movahhed (2012) demonstrated the synthesis of bis(1H-indol-3-yl)ethanones using phenylglyoxals and indole, showcasing the compound's versatility in forming complex structures with potential biological activities (Mosslemin & Movahhed, 2012).

Scientific Research Applications

Synthesis of Novel Derivatives

1-(1H-indol-5-yl)ethanone serves as a key intermediate in the synthesis of various derivatives with significant biological activities. For instance, research has demonstrated the successful synthesis of novel 1H-indole derivatives exhibiting antibacterial and antifungal activities. These derivatives were evaluated against strains like Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli, showing significant antimicrobial activity (Letters in Applied NanoBioScience, 2020).

Antimicrobial Activity

Research has been conducted on various 1-(1H-indol-5-yl)ethanone derivatives, particularly focusing on their antimicrobial properties. Studies have shown the synthesis of novel indole-based 1,3,4-oxadiazoles, which exhibited promising antibacterial and antifungal activities. These compounds were synthesized from (1H-indol-3-ylmethoxy)-acetic acid-benzylidene-hydrazide derivatives, showing potential as antimicrobial agents (International Journal of Biomedical Research, 2014).

Anti-inflammatory and Analgesic Properties

Another area of research involves the exploration of anti-inflammatory and analgesic properties in novel derivatives. For example, a study synthesized 1-(4-(2-(1H-indol-1-yl)-2-oxoethoxy)phenyl)-3-phenylprop-2-en-1-one derivatives, which were evaluated for their anti-inflammatory activity using models like carrageenan-induced Rat Hind Paw Edema. These compounds displayed significant anti-inflammatory effects, suggesting potential therapeutic applications (Current Drug Discovery Technologies, 2022).

Synthesis of Bioactive Molecules

The synthesis of bioactive molecules is another significant application. A study reported the synthesis and computational study of 1-(1H-indol-1-yl)ethanone derivatives focusing on their interaction with the COX-2 enzyme and evaluating their in vivo analgesic and anti-inflammatory activities. This research highlights the role of these compounds in the development of novel nonsteroidal anti-inflammatory drugs (Letters in Drug Design & Discovery, 2022).

Safety And Hazards

The compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-(1H-indol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c1-7(12)8-2-3-10-9(6-8)4-5-11-10/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFIUEUUROFVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70201481
Record name Ketone, indol-5-yl methyl
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-indol-5-yl)ethanone

CAS RN

53330-94-2
Record name 1-(1H-Indol-5-yl)ethanone
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Record name Ketone, indol-5-yl methyl
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Record name Ketone, indol-5-yl methyl
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Record name 53330-94-2
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Synthesis routes and methods

Procedure details

To a solution of indole-5-carboxylic acid [10 g, 62.05 mmol, Intermediate (16)] in anhydrous tetrahydrofuran (1000 mL) is added methyl lithium (1.6M in diethyl ether, 150 mL) drop wise over 60 minutes periods. The resulting precipitate is stirred at ambient temp for 40 hours. The reaction is cooled to 0° C. and quenched by the cautious addition of water (5 mL) until boiling stopped. The solvent is removed in vacuo and the slurry mixture is partitioned between dichloromethane (500 mL) and water (100 mL). Dichloromethane layer is washed with 1N hydrochloric acid (20 mL), saturated NaHCO3 (20 mL), brine and dried over sodium sulfate. The residue is chromatographed on 110 g silica gel cartridge (30 to 50% ethyl acetate gradient in heptane) to afford 1-(1H-indol-5-yl)-ethanone [5.0 g, 50.6%, Intermediate (17)] as colorless oil. Oil solidified on standing; 1H NMR (CDCl3): δ 8.846 (1H, br s), 8.356 (1H, s), 7.917 (1H, d), 7.449-7.297 (2H, m), 6.690 (1H), 2.713 (3H, s); LC/MS: 160 (M+H). Step 2. To a solution of 1-(1H-indol-5-yl)-ethanone [5 g, 31.41 mmol, Intermediate (17)] and 4-(dimethylamino)pyridine (39.4 mg) in tetrahydrofuran (60 mL) is added di-tert-butyl-dicarbonate (1M in tetrahydrofuran, 32 mL) drop wise at 0° C. over 55 minutes. Stirred 10 minutes then water (30 mL) is added and the product extracted three times with ethyl acetate (50 mL). The combined ethyl acetate layers are washed with brine and dried over sodium sulfate. The residue is chromatographed on 110 g silica gel cartridge (15-20% ethyl acetate gradient in heptane) afforded 5-acetyl-indole-1-carboxylic acid tert-butyl ester [1.28 g, 81%, Intermediate (18)] as colorless oil. Oil solidified on standing; 1H NMR (CDCl3): δ 8.201 (2H), 7.966 (1H), 7.657 (1H), 6.661 (1H), 2.672 (3H), 1.701 (9H); LC/MS: 260 (M+H). Step 3. A mixture of 5-acetyl-indole-1-carboxylic acid tert-butyl ester [4.85 g, 18.70 mmol, Intermediate (18)], ethylene glycol (5.0 g), pyridinium ρ-toluenesulfonate (100 mg) in benzene (35 mL) is refluxed under N2 with a Dean-Stark trap for 24 hours. To this resulting dark reaction mixture is added solid NaHCO3 (2.5 g). After stirring for 15 minutes, it is filtered under suction and washed three times with ethyl acetate (30 mL). The filtrate is washed twice with water (10 mL) and dried over sodium sulfate. The crude is chromatographed on 10 g silica gel cartridge (heptane then 10% ethyl acetate in heptane) afforded 5-(2-methyl-[1,3]dioxolan-2-yl)-indole-1-carboxylic acid tert-butyl ester [Intermediate (19)] as colorless oil; 1H NMR (CDCl3): δ 8.128 (1H, d), 7.706 (1H, s), 7.625 (1H), 7.475 (1H, dd), 6.591 (1H, d), 4.106 (2H, m), 3.843 (2H, m), 1.742 (3H, s), 1.703 (9H, s); LC/MS: 304 (M+H). Step 4. To a solution of 5-(2-methyl-[1,3]dioxolan-2-yl)-indole-1-carboxylic acid tert-butyl ester [4.96 g, 16.35 mmol, Intermediate (19)] in anhydrous tetrahydrofuran (20 mL) is added triisopropyl borate (4.61 g, 24.51 mmol) and cooled to 0° C. under N2. To it is added LDA (1.8 M in heptane/tetrahydrofuran/ethylbenzene, 14 mL) drop wise at 0° C. over 40 minutes periods. After another 35 minutes, the reaction is quenched by the addition of aqueous 2N hydrochloric acid at 0° C. The white solid precipitated is slowly acidified with 3N hydrochloric acid till pH=3. The mixture became solution which is extracted twice with ethyl acetate (100 mL). The combined ethyl acetate phases are dried over sodium sulfate and filtered. The solid crude is triturated with acetonitrile and water to obtain 5-acetyl-2-methyl-indole-1-carboxylic acid tert-butyl ester (4.76 g, 96%, Intermediate (20)] as light yellow solid; 1H NMR (CDCl3): δ 8.30 (2.67, 3H), 8.18 (1H, d), 7.90 (1H, d), 6.78 (1H, s), 2.61 (3H, s), 1.62 (9H, s); LC/MS: ESI+304 (M+H) Alternatively, the crude can be purified by chromatography on silica gel by elution with ethyl acetate in heptane. Step 5. In a Smith process vial (10-20 mL capacity) is placed 5-acetyl-2-methyl-indole-1-carboxylic acid tert-butyl ester (436 mg, 1.44 mmol, Intermediate (20)], 3-iodo-thieno[3,2-c]pyrazole-1,5-dicarboxylic acid 1-tert-butyl ester 5-methyl ester [392 mg, 0.960 mmol, Intermediate (21)], [1,1′-bis(diphenylphosphino)-ferrocene]dichloropalladium with dichloromethane adduct (78 mg, 0.0955 mmol), cesium carbonate (938 mg, 2.88 mmol) and a mixture of 1,4-dioxane/water (10:2 mL). The reaction tube is filled with N2 and sealed using capping device. The reaction mixture is heated at 90° C. via microwave (Personal chemistry optimizer) for 10 minutes. Water is pipetted out and added solid sodium sulfate. The organic phase is directly loaded onto 10 g silica gel cartridge and chromatographed on 35 g silica gel cartridge (20-30% ethyl acetate gradient in heptane) to afford 3-(5-acetyl-1-tert-butoxycarbonyl-1H-indol-2-yl)-thieno[3,2-c]pyrazole-1,5-dicarboxylic acid 1-tert-butyl ester 5-methyl ester (230 mg, Example 35) as white solid; 1H NMR [(CD3)2SO)]: δ 8.388 (1H, s), 8.199 (1H), 8.055 (1H), 7.901 (1H, s), 7.339 (1H, s), 3.914 (3H, s), 2.662 (3H, s) 1.671 (9H, s), 1.365 (9H, s); LC/MS: 540 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
1000 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VJ Demopoulos, I Nicolaou - Synthesis, 1998 - thieme-connect.com
The Vilsmeier-Haack intermediate of indole is acylated, in the presence of a certain excess of AlCl3, exclusively at the benzene ring and especially at position-5. The formed …
Number of citations: 18 www.thieme-connect.com
Y Murai, K Masuda, Y Sakihama… - The Journal of …, 2012 - ACS Publications
5- and 6-trifluoromethyldiazirinyl indoles were synthesized from corresponding bromoindole derivatives for the first time. They acted as mother skeletons for the comprehensive …
Number of citations: 31 pubs.acs.org
时金淼 - 2015 - 福州: 福建师范大学
Number of citations: 1

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